N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heterocycle known for its pharmacological relevance . Key structural features include:
- Position 1 and 3: Methyl groups, which enhance steric stability and influence electronic properties.
- Position 2 and 4: Dioxo groups, contributing to hydrogen-bonding interactions with biological targets.
- Position 6: A carboxamide moiety, critical for target engagement via hydrogen bonding.
- Position 7: A furan-2-ylmethyl substituent, which may improve solubility and modulate pharmacokinetics compared to bulkier alkyl/aryl groups.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-24-19-15(20(28)25(2)21(24)29)10-17(26(19)12-14-7-5-9-30-14)18(27)23-11-13-6-3-4-8-16(13)22/h3-10H,11-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGKWWYYFCMZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects and mechanisms of action.
Compound A has the molecular formula C21H19ClN4O4 and a molecular weight of 426.86 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core that is modified with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4O4 |
| Molecular Weight | 426.86 g/mol |
| Purity | ≥95% |
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been explored in several animal models. For example, a study reported that certain pyrrolidine derivatives exhibited protective effects in picrotoxin-induced convulsion models . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrrolidine ring enhance anticonvulsant activity.
The proposed mechanisms of action for similar compounds include:
- Inhibition of Cell Proliferation : Compounds like Compound A may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Many pyrrolidine derivatives trigger apoptotic pathways in cancer cells through the activation of caspases.
- Modulation of Neurotransmitter Systems : Anticonvulsant activity is often linked to the modulation of GABAergic and glutamatergic systems.
Case Study 1: Anticancer Activity Evaluation
In a study examining a series of pyrrolidine derivatives similar to Compound A, researchers found that certain modifications led to enhanced activity against human cancer cell lines. The most potent compound displayed an IC50 value significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Anticonvulsant Screening
In another investigation focusing on anticonvulsant properties, several derivatives were tested in a pentylenetetrazole (PTZ) model. The study revealed that specific substitutions on the pyrrolidine ring were crucial for enhancing anticonvulsant efficacy .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its biological activity. The presence of the furan and chlorobenzyl groups contributes to its lipophilicity and potential interactions with biological targets. The molecular formula is C20H18ClN5O3, with a molecular weight of 443.9 g/mol .
Pharmacological Applications
The compound's structural features suggest its potential as a therapeutic agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit a range of biological activities including:
- Antitumor Activity : Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antiviral Properties : Some derivatives have been investigated for their ability to inhibit viral replication, making them candidates for antiviral drug development.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for developing anti-inflammatory medications.
Synthetic Methodologies
The synthesis of N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. Key synthetic strategies include:
- Condensation Reactions : Utilizing furan derivatives in condensation reactions to form the pyrrolo[2,3-d]pyrimidine framework.
- Functional Group Modifications : Employing techniques such as alkylation and acylation to introduce the chlorobenzyl and carboxamide groups.
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related pyrrolo[2,3-d]pyrimidine derivative exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antiviral Research
Research conducted on similar compounds indicated promising antiviral activity against influenza viruses. The study highlighted the importance of structural modifications in enhancing efficacy .
Case Study 3: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of related compounds showed a reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Substituents at Position 7
- Compound 2a : 7-Cyclopentyl group (yield: 22.9%) . Cyclopentyl enhances lipophilicity but may reduce solubility compared to the furan-2-ylmethyl group in the target compound.
- Compound 8: 6-(2,4-Dichlorobenzyl) group .
- Target Compound : Furan-2-ylmethyl at position 5. The oxygen atom in furan improves solubility and may facilitate π-π stacking with aromatic residues in enzymes .
Substituents at Position 2 and 4
- Compound 2g: 2-((4-Sulfamoylphenyl)amino) group (HRMS [M+H]+: 428.1761) . The sulfonamide moiety enhances hydrogen-bonding capacity, a feature absent in the target compound’s dioxo groups.
- Compound 9 : N4-(4-Chlorophenyl)-6-(2-methylbenzyl) group (mp: 212°C) . The chlorophenyl group mimics the target’s 2-chlorobenzyl but lacks the carboxamide at position 6.
Anticancer Activity
- Compound 4b : 3,4-Dimethoxybenzene substituent at position 5 shows stronger anticancer activity (IC50 < 100 µM) than halogenated analogs . The target compound’s furan substituent may similarly enhance activity via improved solubility.
- Compound 102–105 : Trisubstituted derivatives with aryl/alkyl groups at positions 2, 5, and 6 exhibit moderate EGFR inhibition (IC50: 106–159.8 µM) . The target’s 1,3-dimethyl and carboxamide groups may optimize steric and electronic interactions for higher potency.
Q & A
Q. What are the key steps in synthesizing N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-pyrrolo[2,3-d]pyrimidine derivatives?
Synthesis typically involves multi-step reactions:
- Core formation : Cyclization of pyrrolo[2,3-d]pyrimidine scaffolds using POCl₃ under reflux for chlorination at the 4-position .
- Functionalization : Alkylation with furan-2-ylmethyl groups via nucleophilic substitution, often requiring inert conditions (N₂ atmosphere) and catalysts like NaH .
- Amidation : Coupling 2-chlorobenzylamine to the carboxyl group using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization for high-purity isolates .
Q. How is the structural identity of this compound confirmed in academic research?
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 2.24–2.37 ppm (CH₃ groups), 3.89 ppm (CH₂ from furan-2-ylmethyl), 7.17–7.96 ppm (aromatic protons) .
- ¹³C NMR : Peaks at ~155–165 ppm (carbonyl groups), 110–125 ppm (furan carbons) .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
- Dose-response validation : Repeat assays (e.g., kinase inhibition IC₅₀) across multiple concentrations to rule out false positives .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
- Structural analogs : Compare activity with derivatives lacking the 2-chlorobenzyl or furan groups to pinpoint critical pharmacophores .
Q. What methodological strategies optimize regioselective halogenation in pyrrolo[2,3-d]pyrimidine systems?
- Halogenating agents : N-Halosuccinimides (e.g., NCS, NBS) selectively target the 7-position under mild conditions (CH₃CN, 50°C) .
- Protecting groups : Temporarily block reactive sites (e.g., NH₂ with Boc) to direct halogenation .
- Kinetic control : Short reaction times (<2 hrs) prevent overhalogenation .
Q. How does crystallographic data inform SAR studies of this compound?
- Hydrogen bonding : SHELXL-refined structures reveal interactions between the 2-chlorobenzyl group and kinase ATP-binding pockets (e.g., distance <3.0 Å for H-bonds) .
- Conformational flexibility : Compare torsion angles of furan-2-ylmethyl substituents in active vs. inactive analogs to assess steric tolerance .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- HPLC-MS stability assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hrs; monitor degradation via retention time shifts .
- Metabolite identification : Use liver microsomes + NADPH to detect oxidative metabolites (e.g., furan ring hydroxylation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
